molecular formula C9H10O B1283488 3-Allylphenol CAS No. 1446-24-8

3-Allylphenol

Cat. No. B1283488
CAS RN: 1446-24-8
M. Wt: 134.17 g/mol
InChI Key: PSXBTXZCQRAZGM-UHFFFAOYSA-N
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Description

3-Allylphenol is a type of allylphenol, which is a class of organic compounds characterized by an allyl group attached to a phenol molecule. Although the provided papers do not specifically discuss this compound, they do provide insights into the chemistry of allylphenols in general, which can be extrapolated to understand the properties and reactions of this compound.

Synthesis Analysis

The synthesis of allylphenol derivatives has been explored through various methods. One approach involves the Prins cyclization of 2-allylphenols with ketones, using aluminum(III) chloride as a catalyst to produce benzoxepins under mild conditions with high chemoselectivity . Another method is a metal-free photoallylation procedure that synthesizes bioactive allylphenol derivatives, such as eugenol and safrole, by irradiating chlorophenols or chloroanisoles in the presence of allyltrimethylsilane .

Molecular Structure Analysis

The molecular structure of allylphenols can be influenced by substituents on the phenol ring. Spectroscopic and theoretical studies have shown that 2-allylphenol and its derivatives can exist in different conformers, with intramolecular OH-π hydrogen bonding playing a significant role in their structural dynamics . These hydrogen bonds can be affected by substituents in the 4-position of the phenol ring, which can alter the energy and structure of the bonds.

Chemical Reactions Analysis

Allylphenols participate in various chemical reactions. For instance, the photochemical behavior of allylphenoxide anions differs significantly from their neutral counterparts, with the anions showing higher photoreactivity and undergoing reactions such as intramolecular cyclization and electron transfer . Additionally, the palladium(II)-catalyzed hydroxyalkoxylation of 2-allylphenols has been studied, revealing a pathway that involves isomerization, epoxidation, and oxirane opening .

Physical and Chemical Properties Analysis

The physical and chemical properties of allylphenols can be deduced from their reactions and synthesis methods. For example, the inhibitory effect of 2-allylphenol on fungal growth suggests that it has biocidal properties, which are linked to its ability to induce cyanide-resistant respiration and disrupt ATP energy generation systems . The metabolism of 2-allylphenol in Rhizoctonia cerealis indicates that it can be biotransformed into various metabolites, suggesting that it has a certain degree of environmental degradability .

Scientific Research Applications

1. Fungicide Metabolism and Environmental Degradation

3-Allylphenol, a biomimetic synthetic fungicide resembling the natural compound ginkgol, has shown effectiveness against various plant diseases. Research by Qu et al. (2014) focused on the metabolism of this fungicide in Rhizoctonia cerealis, a plant pathogen, revealing several metabolites formed during degradation. The study highlighted the microbe metabolic pathways for this compound and its environmental degradation process, underlining its potential as a systemic fungicide in agriculture (Qu et al., 2014).

2. Antifungal Activity

Gong et al. (2009) explored the biochemical mechanism behind this compound's inhibition of Botrytis cinerea, a fungus affecting various crops. Their findings suggested that this compound induces cyanide-resistant respiration and impairs ATP energy generation, providing insights into its role as a fungistatic compound with potential agricultural applications (Gong et al., 2009).

3. Synthesis and Chemical Applications

This compound's chemical structure enables its use in various synthetic applications. Yadav et al. (2008) demonstrated its utility in the synthesis of benzoxepins and other cyclic compounds, using aluminum(III) chloride for a cost-effective and convenient method. This research opens avenues for its application in organic synthesis and medicinal chemistry (Yadav et al., 2008).

4. Analytical Chemistry and Residue Analysis

In the field of analytical chemistry, Xia et al. (2010) developed a sensitive and specific enzyme-linked immunosorbent assay for analyzing this compound residues in strawberry fruits. This assay is crucial for ensuring food safety and monitoring fungicide levels in agricultural produce (Xia et al., 2010).

Safety and Hazards

When handling 3-Allylphenol, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

3-Allylphenol is an inhibitor of dopamine β-hydroxylase (DBH), a key enzyme involved in the biosynthesis of norepinephrine from dopamine . This enzyme plays a crucial role in the regulation of neurotransmitters, affecting various physiological processes.

Mode of Action

It is known that the compound interacts with the enzyme, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reaction.

Biochemical Pathways

The inhibition of DBH by this compound affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. By inhibiting DBH, this compound can potentially disrupt the balance of these neurotransmitters, leading to various downstream effects.

Pharmacokinetics

Like other phenolic compounds, it is expected to undergo extensive metabolism, primarily in the liver . The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of this compound’s action is the inhibition of DBH, leading to potential alterations in neurotransmitter levels . Additionally, 2-Allylphenol, a related compound, has been shown to have antifungal activity, suggesting that this compound may have similar effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Furthermore, the presence of other substances, such as proteins or other drugs, can also impact the compound’s action by affecting its absorption, distribution, or metabolism .

properties

IUPAC Name

3-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7,10H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXBTXZCQRAZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571132
Record name 3-(Prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1446-24-8
Record name m-Allylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-ALLYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEO5737QDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the choice of solvent influence the formation of 3-allylphenol during the photolysis of allyl aryl ethers?

A1: The research by [] demonstrates that the solvent plays a crucial role in the product distribution during the photolysis of allyl aryl ethers. In aromatic hydrocarbons like toluene or cyclohexane, irradiation of allyl aryl ethers lacking substitution at the 4-position leads to the formation of this compound derivatives in significant amounts (3-11%). This is attributed to the longer lifetime of intermediate 4-allyl-2,5-cyclohexadien-1-ones in these solvents, allowing them to undergo further photochemical transformations to yield the this compound products.

Q2: What mechanisms are proposed for the photochemical formation of this compound from allyl aryl ether precursors?

A2: The study by [] proposes two primary mechanisms for the formation of this compound during the photolysis of allyl aryl ethers:

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